![molecular formula C18H21N3O3S B2915773 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea CAS No. 1203380-92-0](/img/structure/B2915773.png)
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea
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Description
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea, commonly known as DITU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development, agriculture, and environmental science. DITU belongs to the class of urea-based compounds and has a unique chemical structure that provides it with a wide range of properties and applications.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Thiazole Compounds: Research on thiazole compounds, including those with thiazolidinone rings, highlights the importance of reaction conditions in organic synthesis. Different bases and solvents were explored for synthesizing new thiazole derivatives, demonstrating the critical role of the reaction medium in achieving desired outcomes (Berber, 2022) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
Catalysis and Reactions
- Carbonylation of Amines: A study on the carbonylation of amines catalyzed by Pd(OAc)2 provides insights into the synthesis of symmetrical and unsymmetrical ureas, a process relevant to compounds containing urea functionalities. This highlights the versatility of catalytic systems in facilitating complex organic transformations (Orito et al., 2006) Pd(OAc)2-catalyzed carbonylation of amines.
Pharmaceutical Research
- Antibacterial Activity of Oxazolidinones: The synthesis and evaluation of arylpiperazinyl oxazolidinones with various N-substituents, including studies on their antibacterial activities against MRSA and VRE, suggest potential applications in developing new antibacterial agents. This underscores the significance of structural modification in enhancing biological activity (Jang et al., 2004) Synthesis and antibacterial activity of arylpiperazinyl oxazolidinones with diversification of the N-substituents.
Material Science
- Thermal Behavior of Oxazolidinone Derivatives: A study on the thermal behavior of 2-oxazolidinone derivatives contributes to understanding the material properties of similar compounds. These findings are relevant for applications requiring thermal stability and provide a foundation for further materials development (Shimasaki et al., 1990) Thermal behavior and characterization of some 2-oxazolidinone derivatives.
properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-18(19-12-11-15-5-2-1-3-6-15)20-16-7-9-17(10-8-16)21-13-4-14-25(21,23)24/h1-3,5-10H,4,11-14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGZLKXRNUCGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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